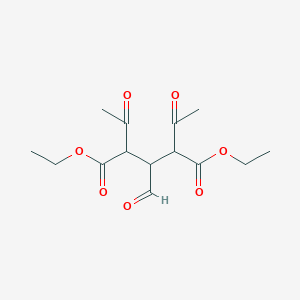![molecular formula C36H55F2N3S2Sn2 B14079005 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic photovoltaics. This compound is known for its unique structural properties, which make it an excellent candidate for use in high-efficiency solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves multiple steps. One common method includes the copolymerization of a benzodithiophene-derived electron-rich unit with electron-deficient units such as 5,6-difluoro-2-(2-hexyldecyl)-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole . The reaction conditions often require the use of palladium catalysts and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in commercial organic photovoltaic devices .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it more suitable for specific applications.
Reduction: Reduction reactions can be used to alter the compound’s structure, potentially enhancing its performance in photovoltaic cells.
Substitution: Commonly involves the replacement of functional groups to fine-tune the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include palladium catalysts, halogenating agents, and various solvents such as dichloromethane and N,N-dimethylformamide. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more electron-deficient derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with tailored electronic properties.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Industry: Primarily used in the development of high-efficiency organic photovoltaic cells, contributing to the advancement of renewable energy technologies
Mécanisme D'action
The mechanism by which 5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-rich and electron-deficient units facilitate efficient charge transfer, which is crucial for its performance in photovoltaic applications. The molecular planarity and noncovalent interactions within the compound enhance its stability and efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Shares similar structural features but differs in its electronic properties.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another compound used in organic photovoltaics with different side chains and electronic characteristics.
Uniqueness
5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole stands out due to its unique combination of electron-rich and electron-deficient units, which provide a balance of stability and efficiency. Its specific structural features make it particularly suitable for high-performance organic photovoltaic applications .
Propriétés
Formule moléculaire |
C36H55F2N3S2Sn2 |
|---|---|
Poids moléculaire |
869.4 g/mol |
Nom IUPAC |
[5-[5,6-difluoro-2-(2-hexyldecyl)-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C30H37F2N3S2.6CH3.2Sn/c1-3-5-7-9-10-12-16-22(15-11-8-6-4-2)21-35-33-29-25(23-17-13-19-36-23)27(31)28(32)26(30(29)34-35)24-18-14-20-37-24;;;;;;;;/h13-14,17-18,22H,3-12,15-16,21H2,1-2H3;6*1H3;; |
Clé InChI |
HSSKGTNJLFIDAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)[Sn](C)(C)C)F)F)C4=CC=C(S4)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078941.png)

![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)


![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)



![1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B14078983.png)
![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)

